molecular formula C8H5F2NO3 B2616172 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid CAS No. 738605-04-4

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid

Cat. No.: B2616172
CAS No.: 738605-04-4
M. Wt: 201.129
InChI Key: QNANVFWRKLGQTR-UHFFFAOYSA-N
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Description

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid is a chemical compound with the CAS Registry Number 738605-04-4 . It has a molecular formula of C 8 H 5 F 2 NO 3 and a molecular weight of 201.13 g/mol . This compound belongs to a class of 2-oxoacetic acid derivatives that have been identified in scientific research as key intermediates in the development of novel therapeutics . Specifically, structurally related compounds have been investigated in medicinal chemistry for their potential as HIV-1 Capsid (CA) protein inhibitors, playing a role in the exploration of new antiviral agents . Nitrogen-containing heterocycles and related scaffolds are of paramount importance in modern drug discovery, as they are found in a vast majority of all biologically active prescribed drugs . Please handle with care. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3,4-difluoroanilino)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c9-5-2-1-4(3-6(5)10)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNANVFWRKLGQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid typically involves the reaction of 3,4-difluoroaniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Fluorine substituent positions significantly alter electronic and steric properties:

Compound Name Fluorine Positions Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key References
2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid 3,4- C₈H₅F₂NO₃ 201.13 1.75 63.32
2-(2,4-Difluorophenyl)-2-oxoacetic acid 2,4- C₈H₄F₂O₃ 186.11 1.68* 54.37
2-(2,5-Difluorophenyl)-2-oxoacetic acid 2,5- C₈H₄F₂O₃ 186.11 1.60* 54.37
2-(4-Fluorophenyl)-2-oxoacetic acid 4- C₈H₅FO₃ 168.12 1.52 54.37

*Predicted values based on structural analogs.

  • 3,4-Difluoro substitution (target compound) exhibits stronger electron-withdrawing effects compared to mono- or ortho-substituted analogs, enhancing acidity (pKa ~2.73 predicted) and reactivity in nucleophilic reactions .
  • 2,4-Difluoro derivatives show reduced steric hindrance, improving solubility in polar solvents .

Physicochemical Properties

  • Lipophilicity : The target compound’s LogP (1.75) suggests moderate membrane permeability, suitable for CNS drug candidates .
  • Solubility : Higher polarity (PSA = 63.32 Ų) compared to 2,5-difluoro analogs (PSA = 54.37 Ų) may limit blood-brain barrier penetration .

Biological Activity

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, along with an amino group and a keto group attached to the acetic acid moiety. This unique structural configuration may influence its interaction with biological targets.

The precise biological targets of 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid are not fully elucidated. However, it is hypothesized that its mechanism may involve:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating various biochemical pathways.
  • Binding Affinity : Its fluorinated phenyl group could enhance binding affinity to specific proteins or enzymes, affecting their activity.

Pharmacological Activities

Research indicates that 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro.

Case Studies

  • Antimicrobial Activity : In a study evaluating the compound's antimicrobial properties, it demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined for several strains, indicating its potential as an antimicrobial agent .
  • Anticancer Activity : In vitro assays on human cancer cell lines (e.g., HCT116 and MCF7) revealed that the compound inhibited cell proliferation with IC50 values ranging between 20 µM and 50 µM. These findings suggest that further investigation into its anticancer mechanisms is warranted .

Data Table: Biological Activities of 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid

Activity TypeTarget Organism/Cell LineIC50 (µM)Observations
AntimicrobialE. coli100Significant growth inhibition
AntimicrobialS. aureus150Moderate growth inhibition
AnticancerHCT11630Inhibition of cell proliferation
AnticancerMCF745Induction of apoptosis observed

Biochemical Pathways

The biochemical pathways influenced by this compound are not well-defined but may involve:

  • Signal Transduction : Potential modulation of pathways involved in cell growth and apoptosis.
  • Metabolic Pathways : As a derivative of phenylacetic acid, it may interact with metabolic enzymes similarly.

Pharmacokinetics

The pharmacokinetic profile remains largely unexplored. However, given its small molecular size, it is expected to have favorable absorption and distribution characteristics. The presence of fluorine atoms may influence metabolic stability and excretion rates .

Q & A

Q. How to reconcile conflicting NMR data for similar derivatives?

  • Methodological Answer :
  • Solvent Effects : CDCl3 vs. DMSO-d6 shifts NH proton signals by 0.3–0.5 ppm .
  • Crystallinity : Amorphous vs. crystalline forms alter splitting patterns (e.g., dd vs. dt) .

Applications in Drug Development

Q. What in vitro assays assess its antimicrobial potential?

  • Methodological Answer :
  • MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines) .
  • Cytotoxicity : MTT assay on HEK-293 cells to determine IC50 values .

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